molecular formula C18H18N4O3 B2709312 ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate CAS No. 1105240-37-6

ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate

Cat. No.: B2709312
CAS No.: 1105240-37-6
M. Wt: 338.367
InChI Key: QHZPUQKTPCNIEG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate is a benzimidazole-derived compound featuring a pyridinyl substituent at the 2-position of the benzimidazole core, linked to an acetamido-ester moiety.

  • Oxidative condensation of o-phenylenediamine with aldehydes (e.g., benzaldehyde) to form the benzimidazole scaffold .
  • N-alkylation with ethyl chloroacetate under basic conditions (e.g., KOH/DMSO) to introduce the ester-acetamido side chain .
  • Subsequent hydrazide formation and condensation with aldehydes/ketones for further derivatization .

Properties

IUPAC Name

ethyl 2-[[2-(2-pyridin-2-ylbenzimidazol-1-yl)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-2-25-17(24)11-20-16(23)12-22-15-9-4-3-7-13(15)21-18(22)14-8-5-6-10-19-14/h3-10H,2,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZPUQKTPCNIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1C2=CC=CC=C2N=C1C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a carboxylic acid derivative, such as formic acid or its esters, under acidic conditions to form the benzimidazole ring.

    Pyridine Attachment: The pyridine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the benzimidazole core.

    Acetamido Group Introduction: The acetamido group is incorporated via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Esterification: Finally, the ester group is introduced through esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyridine rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of pyridin-2-yl and benzimidazole derivatives. The structural integrity of ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The presence of specific functional groups, such as amides and esters, plays a crucial role in its biological activity.

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of benzimidazole, including those similar to this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain benzimidazole derivatives possess efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Potential
Benzimidazole derivatives are widely investigated for their anticancer properties. A study highlighted the synthesis of compounds similar to this compound, which demonstrated inhibitory effects on cancer cell lines. The mechanism often involves the disruption of cellular processes essential for cancer cell survival, such as DNA replication and repair .

Antitubercular Activity
Another significant application is in the treatment of tuberculosis. Compounds derived from benzimidazole structures have been evaluated for their ability to inhibit Mycobacterium tuberculosis. Research has shown that these compounds can effectively target vital enzymes within the bacteria, offering a potential pathway for developing new antitubercular agents .

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many benzimidazole derivatives act as inhibitors of key enzymes involved in metabolic pathways critical to pathogens.
  • DNA Interaction : Some compounds exhibit the ability to intercalate into DNA, disrupting replication and transcription processes in cancer cells.
  • Cell Signaling Modulation : These compounds may influence cell signaling pathways, leading to apoptosis in cancer cells or inhibiting growth in microbial pathogens.

Antimicrobial Evaluation

A study conducted on various benzimidazole derivatives showed that certain analogs exhibited Minimum Inhibitory Concentrations (MICs) as low as 1.27 µM against multiple bacterial strains, indicating potent antimicrobial properties .

Anticancer Activity

In vitro studies demonstrated that specific derivatives achieved IC50 values lower than conventional chemotherapeutics like 5-Fluorouracil (5-FU), showcasing their potential as effective anticancer agents .

Antitubercular Activity

Research focusing on the antitubercular efficacy of benzimidazole derivatives revealed promising results in both in vitro and in vivo models against Mycobacterium tuberculosis, highlighting their potential as novel therapeutic agents .

Mechanism of Action

The mechanism of action of ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at the Benzimidazole 2-Position

The pyridin-2-yl group in the target compound distinguishes it from analogs with alternative substituents. Key comparisons include:

Compound Name Substituent at Benzimidazole 2-Position Key Properties/Applications References
Ethyl 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetate Phenyl Antioxidant activity (DPPH scavenging IC50: 12–45 μM)
Ethyl 2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)acetate Isopropyl Intermediate for VEGFR-2 inhibitors
Ethyl 2-(5-fluoro-1H-benzo[d]imidazol-2-yl)acetate Fluorine Enhanced metabolic stability; antiviral potential
2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid Benzylthio CRTh2 receptor antagonism (IC50: 10–100 nM)

Key Observations :

  • Electron-Withdrawing Groups (e.g., F) : Improve metabolic stability and binding affinity to enzymes/receptors .
  • Aromatic Substituents (e.g., Phenyl) : Enhance π-π stacking interactions, critical for antioxidant activity .
  • Bulkier Groups (e.g., Isopropyl) : May reduce solubility but increase target selectivity in kinase inhibitors .

Functional Group Modifications in the Side Chain

The acetamido-ester side chain can be modified to hydrazides, acids, or thioethers, altering bioactivity:

Compound Name Side Chain Modification Biological Activity References
2-(2-Phenyl-1H-benzo[d]imidazol-1-yl)acetohydrazide Hydrazide Precursor for Schiff bases with antimicrobial activity
2-(2-Isopropyl-1H-benzo[d]imidazol-1-yl)acetic acid Carboxylic acid Improved water solubility; kinase inhibition
Ethyl 2-(2-(propylthio)-1H-benzo[d]imidazol-1-yl)acetate Thioether Potential protease inhibition; requires in vitro validation

Key Observations :

  • Hydrazides : Serve as versatile intermediates for generating imine derivatives with tunable electronic properties .
  • Carboxylic Acids : Enhance ionic interactions in polar binding pockets (e.g., kinase active sites) .

Pharmacological and Biochemical Comparisons

  • Antioxidant Activity : Phenyl-substituted analogs exhibit superior radical scavenging compared to alkyl-substituted derivatives, attributed to delocalized electron systems .
  • Receptor Antagonism: Thioether and benzylthio derivatives (e.g., CRTh2 antagonists) show nanomolar potency, suggesting sulfur atoms enhance hydrophobic interactions with receptors .

Biological Activity

Ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its antibacterial, antifungal, and potential anticancer activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈N₄O₄
  • CAS Number : Not available in the current literature.

1. Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For instance, a related compound showed significant activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

2. Antifungal Activity

The antifungal properties of compounds in this class have also been explored. A study indicated that certain derivatives exhibited activity against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23

3. Antitumor Activity

There is emerging evidence suggesting that benzimidazole derivatives, including those related to this compound, may possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, although specific data on this compound is still limited .

Case Study 1: Synthesis and Evaluation

A recent synthesis of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate led to the discovery of various derivatives with enhanced biological activity. The derivatives were subjected to biological assays, revealing promising results in terms of both antibacterial and antifungal activities .

Case Study 2: Fluorescent Chemosensor Development

A conjugated polymer incorporating ethyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl) acetate units was developed as a fluorescent chemosensor for silver(I) detection, showcasing the versatility of this compound in sensor applications .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at the pyridine and benzimidazole rings can significantly influence its pharmacological profile.

Q & A

Basic: What is a standard synthetic route for ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate, and what reaction conditions are critical?

Methodological Answer:
The synthesis typically involves sequential alkylation and amidation steps.

Alkylation of Benzimidazole : React 2-(pyridin-2-yl)-1H-benzimidazole with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in acetone or DMF at room temperature for 24 hours to form the intermediate ethyl 2-(2-(pyridin-2-yl)-1H-benzimidazol-1-yl)acetate .

Hydrazide Formation : Treat the ester intermediate with hydrazine hydrate in ethanol under reflux to yield the corresponding acetohydrazide .

Amidation : React the hydrazide with activated carbonyl derivatives (e.g., phthalic anhydride or substituted aldehydes) in glacial acetic acid under reflux for 5–24 hours to form the final acetamidoacetate derivative .
Critical Conditions :

  • Use of anhydrous solvents (e.g., acetone) to prevent hydrolysis.
  • Excess base (K₂CO₃) to deprotonate the benzimidazole nitrogen and facilitate alkylation .
  • Monitoring via TLC to confirm reaction completion .

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?

Methodological Answer:

¹H/¹³C NMR : Assign protons and carbons in the pyridin-2-yl, benzimidazole, and acetamidoacetate moieties. For example:

  • Pyridin-2-yl protons appear as a multiplet at δ 7.29–8.50 ppm .
  • Benzimidazole NH protons (if present) resonate at δ 12–13 ppm .

FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ (ester) and ~1650 cm⁻¹ (amide) .

Mass Spectrometry : Validate molecular weight via ESI-MS or EI-MS, e.g., [M+H]⁺ peaks matching the molecular formula .

X-ray Crystallography : Determine bond angles (e.g., N1–C7–N2 ≈ 122°) and spatial arrangement of substituents for crystalline intermediates .

Advanced: How can conflicting biological activity data across assays be systematically resolved?

Methodological Answer:

Assay Validation :

  • Compare IC₅₀ values under standardized conditions (pH, temperature, enzyme concentration).
  • Use positive controls (e.g., ML309 for IDH1 inhibition) to calibrate assay sensitivity .

Molecular Docking : Perform computational studies to identify binding interactions. For example:

  • Pyridin-2-yl and benzimidazole groups may occupy hydrophobic pockets in mutant IDH1, while the acetamido group hydrogen-bonds with catalytic residues .

Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., methylthio or fluorophenyl groups) to test activity trends .

Advanced: What strategies optimize the cyclization step for introducing the pyridin-2-yl group?

Methodological Answer:

Cyclization Agents : Use 2-(4-cyano-3-fluorophenyl)acetic acid with ethyl 3-[3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido]propanoate under reflux in ethanol .

Temperature Control : Maintain reflux (70–80°C) to accelerate ring closure while minimizing side reactions .

Workup : Precipitate the product by pouring the reaction mixture into cold water, followed by filtration and recrystallization from ethanol to enhance purity .

Advanced: How can molecular modeling guide the design of derivatives with enhanced inhibitory properties?

Methodological Answer:

Docking Studies : Use cryo-EM or molecular dynamics to map the compound’s binding mode. For example:

  • The pyridin-2-yl group in ML309 occupies an allosteric site in IDH1, disrupting NADPH binding .

Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzimidazole ring to enhance π-stacking with aromatic residues .

Free Energy Calculations : Compute binding affinities (ΔG) to prioritize derivatives with stronger interactions .

Basic: What purification methods are effective for intermediates in the synthesis?

Methodological Answer:

Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to purify esters and amides .

Column Chromatography : Separate hydrazide intermediates using silica gel and a gradient of ethyl acetate/hexane (e.g., 30:70 to 50:50) .

Solvent Extraction : Partition the reaction mixture between ethyl acetate and water to remove unreacted starting materials .

Advanced: How do substituents on the benzimidazole ring influence cyclooxygenase (COX) inhibition?

Methodological Answer:

Synthesis of Analogs : Replace the pyridin-2-yl group with methylthio (-SMe) or methoxy (-OMe) substituents via nucleophilic substitution .

Enzyme Assays : Measure COX-1/COX-2 inhibition using a colorimetric kit (e.g., peroxidase activity with TMPD).

  • Methylthio derivatives show higher COX-2 selectivity due to enhanced hydrophobic interactions .

Electronic Effects : Electron-donating groups (e.g., -OMe) increase benzimidazole basicity, improving binding to COX’s heme center .

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